molecular formula C47H74N10O10 B12116363 2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid

2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B12116363
M. Wt: 939.2 g/mol
InChI Key: AKXXSOGSPVJMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex synthetic peptide characterized by a repetitive sequence of amino acid-derived residues. Its structure includes:

  • 6-aminohexanoyl segments, contributing to flexibility and extended conformation.
  • 3-phenylpropanoyl groups, introducing aromaticity and hydrophobic interactions.
  • 3-hydroxypropanoyl moieties, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXSOGSPVJMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N10O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Weight TPSA² Rotatable Bonds Key Differences vs. Target Compound Source
2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid Shorter backbone (C32H54N6O6), methyl branches, fewer hydroxyl groups 618.8 206 20 Lacks hydroxypropanoyl and repetitive aminohexanoyl units
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide Fluorinated phenyl, pyrazine core, smaller size (C20H16F2N6O3) 426.4 121 7 Aromatic fluorination; heterocyclic core vs. peptide chain
Substance P analog (71977-09-8) Methionine sulfoxide, arginine-rich termini, disulfide potential ~1340 340 30+ Sulfur-containing residues; larger and more charged

Physicochemical and Functional Comparisons

Polarity and Solubility: The target compound’s TPSA (>250 estimated) exceeds that of non-hydroxylated analogs (e.g., C32H54N6O6, TPSA 206) due to its 3-hydroxypropanoyl groups. This enhances solubility but reduces blood-brain barrier penetration . Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit higher lipophilicity (LogP ~2.5) compared to the target’s estimated LogP (~-0.7), favoring membrane permeability .

Synthetic Complexity: The target’s multiple 6-aminohexanoyl repeats necessitate sequential coupling/deprotection steps, increasing synthesis time and reducing yield (~30–50% for similar peptides) vs. simpler aryl-acetamide derivatives (e.g., 70–80% yields in ) . Protection of free amines (e.g., acetamido groups) is critical to prevent undesired side reactions during solid-phase synthesis.

Biological Interactions: Hydroxypropanoyl residues may engage in hydrogen bonding with polar targets (e.g., kinases, GPCRs), unlike methyl-branched analogs () . The absence of fluorine or sulfur atoms limits halogen bonding or disulfide-mediated targeting seen in fluorinated phenyl or Substance P analogs .

Research Findings

  • Stability: Hydroxypropanoyl groups in the target compound are susceptible to oxidative metabolism, as observed in similar hydroxylated peptides (t₁/₂ ~2–4 hours in vitro) .
  • Receptor Binding: Molecular dynamics simulations of related peptides suggest that 3-phenylpropanoyl segments stabilize hydrophobic interactions with protein pockets (e.g., albumin binding sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.